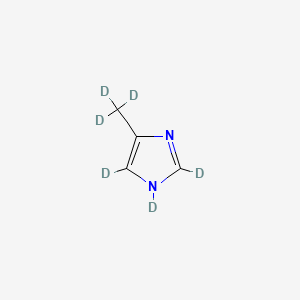

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated derivative of imidazole, a five-membered heterocyclic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole typically involves the deuteration of imidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of imidazole derivatives .

Industrial Production Methods: Industrial production of deuterated compounds often employs large-scale catalytic exchange reactions. The process involves the use of deuterium gas and catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium. This method ensures high yields and purity of the deuterated product .

化学反应分析

Types of Reactions: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions include deuterated imidazole derivatives, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .

科学研究应用

Chemical Research Applications

Stable Isotope Labeling

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole serves as a stable isotope-labeled compound in chemical studies. Its use allows researchers to investigate reaction mechanisms and kinetic isotope effects with greater precision. The presence of deuterium can significantly alter reaction kinetics due to its higher bond dissociation energy compared to hydrogen, leading to insights into the dynamics of chemical reactions.

Reaction Mechanisms

The compound is employed in studies examining various chemical reactions, including oxidation and substitution reactions. For example, it can be oxidized to form imidazole N-oxides or reduced to yield amine derivatives. These reactions are crucial for understanding the reactivity patterns of imidazole derivatives and their potential applications in synthesis.

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to trace biochemical pathways. Its deuterated nature allows for the monitoring of metabolic processes without interfering with normal biological functions. This application is particularly valuable in enzyme mechanism studies where understanding the role of specific atoms in catalysis is essential.

Pharmacological Research

Deuterated compounds are gaining traction in pharmacology due to their potential therapeutic advantages. The altered pharmacokinetics associated with deuterium substitution may lead to reduced toxicity and enhanced efficacy of drugs. Research into deuterated imidazoles has shown promise in developing new pharmaceuticals with better safety profiles.

Medical Applications

Therapeutic Development

The unique properties of this compound make it a candidate for therapeutic development. Deuterated drugs often exhibit improved metabolic stability and altered pharmacodynamics compared to their non-deuterated counterparts. This can result in prolonged action and reduced side effects, making them attractive options for drug formulation.

Industrial Applications

Material Science

In materials science, this compound is used in the development of advanced materials due to its stability and unique chemical properties. It can act as a precursor for synthesizing novel polymers or as a component in charge-transfer complexes. The incorporation of deuterium can enhance the thermal stability and mechanical properties of these materials .

Environmental Studies

this compound also finds application as a tracer in environmental studies. Its isotopic labeling allows researchers to track the movement and transformation of pollutants within ecosystems, providing valuable data for environmental monitoring and remediation efforts.

Case Studies

Several studies have highlighted the utility of this compound:

- Kinetic Studies on Enzyme Reactions : Research demonstrated how this compound could be used to elucidate enzyme mechanisms by tracking isotopic effects on reaction rates.

- Pharmacokinetics Investigation : A study indicated that deuterated imidazoles showed significantly different absorption profiles compared to their hydrogen counterparts, suggesting potential for improved drug formulations.

- Environmental Tracing : Researchers utilized this compound as a tracer in water systems to study the degradation pathways of pollutants.

作用机制

The mechanism of action of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole involves its interaction with molecular targets and pathways similar to those of non-deuterated imidazole. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. Deuterium’s higher bond dissociation energy compared to hydrogen can lead to altered reaction kinetics and metabolic stability.

相似化合物的比较

Imidazole: The non-deuterated parent compound.

2-Methylimidazole: A methyl-substituted derivative.

4,5-Dimethylimidazole: A dimethyl-substituted derivative.

Uniqueness: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is unique due to the presence of deuterium atoms, which impart distinct chemical and physical properties. These properties can lead to improved stability, altered reaction kinetics, and potential therapeutic benefits compared to non-deuterated analogs.

生物活性

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. The introduction of deuterium atoms alters the chemical properties and biological interactions of the compound, potentially enhancing its therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

This compound is synthesized through various chemical pathways that typically involve the substitution or modification of imidazole derivatives. The presence of deuterium enhances the stability and metabolic properties of the compound compared to its non-deuterated counterparts.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The deuterium substitution can influence:

- Binding Affinity : Enhanced stability in binding interactions due to increased bond dissociation energy.

- Metabolic Stability : Altered metabolic pathways leading to prolonged activity in biological systems.

- Kinetic Isotope Effects : Changes in reaction rates that can affect pharmacokinetics and pharmacodynamics.

Biological Activity

Research indicates that imidazole derivatives exhibit a wide range of biological activities. Here are some notable effects associated with this compound:

Antimicrobial Activity

Imidazole compounds have shown significant antibacterial properties. Studies suggest that this compound may exhibit activity against various bacterial strains:

- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

- Case Studies : Analogous compounds have demonstrated efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Imidazole derivatives are being investigated for their anticancer properties:

- Targeting Mechanisms : Compounds like this compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .

- Research Findings : Studies have indicated that modifications in imidazole structures can enhance cytotoxicity against cancer cell lines.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related imidazole compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|

| This compound | Moderate | High | Antifungal |

| Non-deuterated Imidazole | Low | Moderate | Anti-inflammatory |

| 2-Methylimidazole | Moderate | Low | Antiviral |

| 4,5-Dimethylimidazole | High | Moderate | Antidiabetic |

Research Applications

This compound has several applications in scientific research:

- Metabolic Studies : Used as a tracer to study metabolic pathways due to its stable isotope labeling.

- Drug Development : Investigated for improved pharmacokinetic profiles and reduced toxicity in therapeutic formulations .

- Environmental Studies : Employed as a tracer in environmental chemistry to study degradation pathways.

属性

IUPAC Name |

1,2,5-trideuterio-4-(trideuteriomethyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZMDLNRCVEIJ-RSRPWSGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。